molecular formula C14H28NaO5S B14769707 CID 87068660

CID 87068660

Cat. No.: B14769707
M. Wt: 331.43 g/mol
InChI Key: SVSNIBMCEVBNQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium lauroyl isethionate is a sodium salt of the lauric acid ester of isethionic acid. It is widely used in personal care products due to its mildness and excellent foaming properties. This compound is particularly valued for its ability to cleanse the skin without stripping it of its natural oils, making it a popular ingredient in shampoos, body washes, and facial cleansers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium lauroyl isethionate is synthesized through the esterification of lauric acid with sodium isethionate. The reaction typically involves heating lauric acid and sodium isethionate in the presence of a catalyst, such as methanesulfonic acid, under controlled conditions . The mixture is then purified through recrystallization, often using methanol, to achieve a high purity product .

Industrial Production Methods: On an industrial scale, the production of sodium lauroyl isethionate involves similar esterification processes but with optimized conditions for large-scale manufacturing. The process includes the use of continuous reactors and advanced purification techniques to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions: Sodium lauroyl isethionate primarily undergoes hydrolysis and saponification reactions. It can also participate in substitution reactions due to the presence of the ester functional group.

Common Reagents and Conditions:

Major Products Formed:

Properties

Molecular Formula

C14H28NaO5S

Molecular Weight

331.43 g/mol

InChI

InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-14(16)19-20(17,18)13-12-15;/h15H,2-13H2,1H3;

InChI Key

SVSNIBMCEVBNQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OS(=O)(=O)CCO.[Na]

Origin of Product

United States

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